
Ethyl benzylphosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl benzylphosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is characterized by the presence of a phosphonochloridate group attached to an ethyl and benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl benzylphosphonochloridate can be synthesized through the reaction of benzylphosphonic dichloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{PCl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P(O)(OEt)Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl benzylphosphonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents like dichloromethane or toluene are commonly used to prevent hydrolysis.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl benzylphosphonates or ethyl benzylphosphonothioates can be formed.
Hydrolysis Product: Ethyl benzylphosphonic acid.
Aplicaciones Científicas De Investigación
Ethyl benzylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It can be employed in the study of enzyme inhibitors, particularly those targeting phosphatases.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl benzylphosphonochloridate involves its reactivity with nucleophiles. The phosphonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphonates or phosphonothioates. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparación Con Compuestos Similares
Methyl benzylphosphonochloridate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenylphosphonochloridate: Similar structure but with a phenyl group instead of a benzyl group.
Comparison:
Reactivity: this compound may exhibit different reactivity compared to its methyl or phenyl analogs due to steric and electronic effects.
Applications: While all these compounds can be used in similar applications, the choice of compound may depend on the desired reactivity and the specific application requirements.
This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
41760-95-6 |
|---|---|
Fórmula molecular |
C9H12ClO2P |
Peso molecular |
218.62 g/mol |
Nombre IUPAC |
[chloro(ethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C9H12ClO2P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
IZMMQENMUSWJRM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


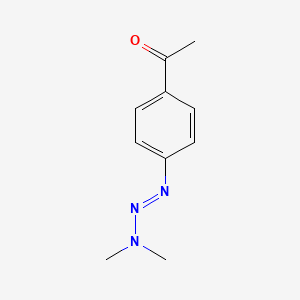

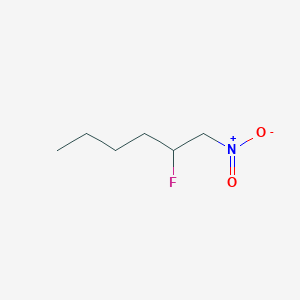

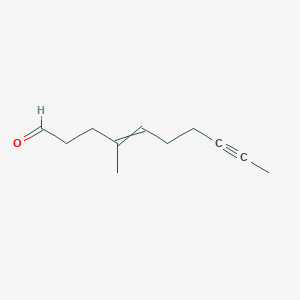
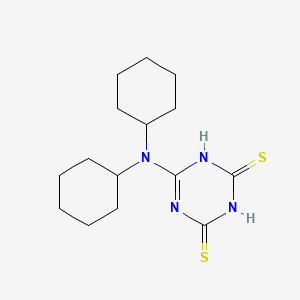
![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)

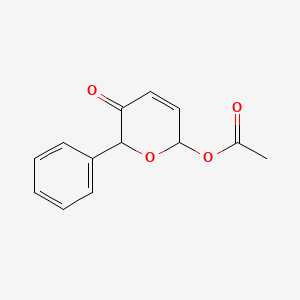

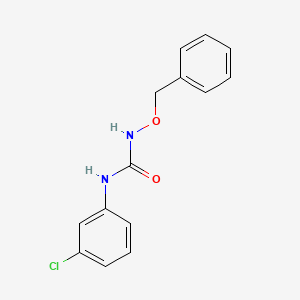
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
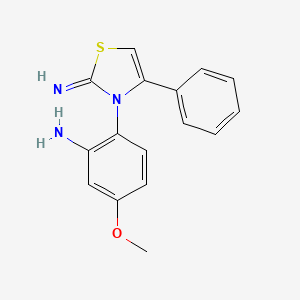
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
